molecular formula C16H13BrN2O2 B2382948 N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-57-9

N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2382948
CAS RN: 941969-57-9
M. Wt: 345.196
InChI Key: KMUOKJTXQPAEPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is not explicitly mentioned in the literature .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not specifically mentioned in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not explicitly mentioned in the literature .

Scientific Research Applications

Antiprotozoal Agents

Novel compounds synthesized through complex bromination and condensation reactions have shown significant promise as antiprotozoal agents. For instance, derivatives synthesized from 2-acetylfuran, upon undergoing Suzuki coupling and further chemical modifications, exhibited strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as treatments for trypanosomiasis and malaria. These compounds have also demonstrated excellent in vivo activity in mouse models, highlighting their therapeutic potential (Ismail et al., 2004).

Antimicrobial Activity

Research into pyridine derivatives has also uncovered their utility in combating microbial infections. The synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines, followed by further chemical reactions, led to compounds with notable in vitro antimicrobial activities. This suggests a promising avenue for the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Gad-Elkareem et al., 2011).

Antidepressant and Nootropic Agents

Compounds synthesized from pyridine derivatives have been explored for their antidepressant and nootropic activities. Through innovative synthesis methods, compounds have been developed and tested, revealing certain derivatives that exhibit the highest antidepressant and nootropic activities. This research opens up new possibilities for the development of central nervous system active agents, offering a foundation for future therapeutic interventions in mental health (Thomas et al., 2016).

Coordination Polymers and Ligand Conformation

The synthesis of novel dipyridyl ligands and their reaction with metal salts to form complexes presents a unique approach to the development of coordination polymers. These polymers exhibit interesting structural features and emissions, which may have applications in materials science and photophysics. The variability in ligand conformation and its effect on the properties of the resulting polymers underline the importance of structural design in the synthesis of new materials (Yeh et al., 2008).

Cancer Research

Research into pyrazolopyrimidines derivatives has shown that they possess anticancer and anti-5-lipoxygenase activities. Synthesis and testing of these derivatives have led to compounds with promising cytotoxic profiles against cancer cell lines and enzyme inhibition properties. This research signifies the potential of such compounds in developing new anticancer therapies and exploring their mechanisms of action (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is not explicitly mentioned in the literature .

Safety and Hazards

The safety and hazards associated with “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not explicitly mentioned in the literature .

Future Directions

The future directions for the study and application of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not explicitly mentioned in the literature .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-9-7-11(17)4-5-12(9)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUOKJTXQPAEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

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